PI3Kα Inhibitory Potency: 2-Morpholinoisonicotinic Acid Core Demonstrates Comparable Activity to Reference Inhibitor LY294002
The 2-morpholinoisonicotinic acid core, when elaborated into a 2,6-disubstituted isonicotinic derivative (compound 5a), exhibits PI3Kα inhibitory activity with an IC50 value of 5.6 μM, comparable to the well-characterized reference inhibitor LY294002 (IC50 = 5.0 μM) [1]. This establishes the 2-morpholinoisonicotinic acid scaffold as a viable and equally potent starting point for the design of PI3K inhibitors, a major class of anti-cancer and anti-inflammatory targets.
| Evidence Dimension | Inhibitory potency against PI3Kα |
|---|---|
| Target Compound Data | IC50 = 5.6 μM (for compound 5a, which contains the 2-morpholinoisonicotinic acid core) |
| Comparator Or Baseline | LY294002 (IC50 = 5.0 μM) |
| Quantified Difference | Target compound IC50 is within 1.1-fold of the reference inhibitor |
| Conditions | In vitro kinase assay |
Why This Matters
This data provides direct quantitative justification for selecting this scaffold over alternative cores, demonstrating that it does not compromise on-target potency against a validated, commercially relevant biological target.
- [1] Cherian, P.T., et al. Exploring the PI3Kα and γ binding sites with 2,6-disubstituted isonicotinic derivatives. Bioorganic & Medicinal Chemistry Letters, 2009, 19(8): 2207-2211. View Source
